Product packaging for 2,6-Dinitrotoluene-3-sulfonic acid(Cat. No.:CAS No. 226711-10-0)

2,6-Dinitrotoluene-3-sulfonic acid

Cat. No.: B1620945
CAS No.: 226711-10-0
M. Wt: 262.2 g/mol
InChI Key: PNMMYPNEHJVPCA-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-3-sulfonic acid is a useful research compound. Its molecular formula is C7H6N2O7S and its molecular weight is 262.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O7S B1620945 2,6-Dinitrotoluene-3-sulfonic acid CAS No. 226711-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,4-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMYPNEHJVPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376282
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226711-10-0
Record name 2,6-DINITROTOLUENE-3-SULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Identification of dinitrotoluene sulfonates (DNTS), including 2,4-DNT-3-sulfonate, as major organic pollutants in "red water"

Dinitrotoluene sulfonates (DNTS) have been identified as major organic pollutants in the red water generated during the purification of crude TNT with sodium sulfite (B76179) (the Sellite process). dtic.milscience.gov This wastewater is characterized by high concentrations of various dinitrotoluene sulfonate isomers. researchgate.net

Among the identified pollutants, 2,4-dinitrotoluene-3-sulfonate and 2,4-dinitrotoluene-5-sulfonate are two of the most significant components found in red water. dtic.milscience.govnih.govresearchgate.net Studies have been conducted to analyze the composition of these effluents and have quantified the concentrations of these major pollutants. For instance, one study reported concentrations of 2,4-DNT-3-sulfonate and 2,4-DNT-5-sulfonate in TNT red water to be 2,220 mg/L and 3,270 mg/L, respectively. nih.govresearchgate.net Another analysis determined the weight percentage of 2,4-dinitrotoluene-3-sulfonic acid to be 1.2% and 2,4-dinitrotoluene-5-sulfonic acid to be 2.7% in a red water sample. dtic.mil The presence of 2,6-DNT-3-sulfonate has also been noted in relation to the isomeric composition of the initial TNT mixture. dtic.mil The presence of these compounds poses a significant environmental challenge, leading to research into various remediation technologies. researchgate.netnih.govproquest.com

Table 1: Reported Concentrations of Dinitrotoluene Sulfonates in TNT Red Water

Compound Concentration Source
2,4-Dinitrotoluene-3-sulfonate 2,220 mg/L nih.govresearchgate.net
2,4-Dinitrotoluene-5-sulfonate 3,270 mg/L nih.govresearchgate.net
2,4-Dinitrotoluene-3-sulfonic acid 1.2% by weight dtic.mil
2,4-Dinitrotoluene-5-sulfonic acid 2.7% by weight dtic.mil
2,4-Dinitrotoluene-3-sulfonate 20 x 10³ mg/L science.gov
2,4-Dinitrotoluene-5-sulfonate 31 x 10³ mg/L science.gov

Chemical Transformations and Reaction Pathways

Reduction Chemistry

The reduction of the two nitro groups on the toluene (B28343) ring is the most significant chemical transformation for this class of compounds. Various methodologies have been developed to achieve either partial or complete reduction, leading to different classes of amino compounds.

Selective reduction of one nitro group in the presence of the other is a key step in producing amino-nitrotoluene sulfonic acids. This partial reduction is often challenging due to the similar reactivity of the two nitro groups.

The Zinin reduction, which employs negative divalent sulfur species like sulfide (B99878), hydrosulfide (B80085), or polysulfides, is a known method for the selective reduction of nitroarenes. google.com However, the success of this reaction is highly dependent on the nature and position of other substituents on the aromatic ring. google.com In the case of dinitrotoluene sulfonic acids where an electron-withdrawing group is present between the two nitro groups, selective reduction can be particularly challenging. google.com For instance, the reduction of 3-methyl-2,6-dinitrobenzenesulfonic acid (an isomer of the title compound) to 6-amino-3-methyl-2-nitrobenzenesulfonic acid using hydrosulfide has been reported, though the yield was noted as unsatisfactory. google.com

The complete reduction of both nitro groups leads to the formation of diaminotoluene sulfonic acid derivatives, which are valuable intermediates in various chemical syntheses. google.com

Classical reduction methods using iron in an acidic medium are effective for converting aromatic nitro compounds to their corresponding amines. google.com This method has been successfully applied to dinitrotoluene sulfonic acids. For example, 2,6-dinitro-4-sulphotoluene can be converted to 2,6-diamino-4-sulpho-toluene upon reduction with iron and acetic acid. google.com The process generally involves carrying out the reduction in a weakly acidic to weakly alkaline medium (pH 4-10) at elevated temperatures, typically between 70°C and 130°C. google.com

Nanoscale zerovalent iron (NZVI) has emerged as a highly efficient reagent for the reduction of nitroaromatic compounds due to its high specific surface area and enhanced reactivity. nih.govrsc.org NZVI facilitates the rapid and complete conversion of dinitrotoluene sulfonates (DNTS) into the corresponding diaminotoluene sulfonates under mild, near-neutral pH conditions at ambient temperature. nih.govresearchgate.net This method is seen as a promising approach for the treatment of industrial wastewater containing these compounds. nih.govresearchgate.net

Research has shown that dinitrotoluene sulfonate isomers, such as 2,4-DNT-3-sulfonate and 2,4-DNT-5-sulfonate, undergo a pseudo-first-order transformation when treated with NZVI. nih.gov In one study, over 99% of the initial DNTS was converted to the corresponding diaminotoluene sulfonates within one hour of reaction time. nih.govresearchgate.net The efficiency of this NZVI-mediated reduction was monitored using techniques such as HPLC, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy. nih.govresearchgate.net

Table 1: NZVI-Mediated Reduction of Dinitrotoluene Sulfonates (DNTS) nih.gov
CompoundInitial Concentration (mg L⁻¹)pHReaction TimeConversion EfficiencyObserved Rate Constant (k_obs, min⁻¹)
2,4-DNT-3-sulfonate2,2206.3< 1 hour> 99%0.11
2,4-DNT-5-sulfonate3,2706.3< 1 hour> 99%0.30

Electrochemical methods offer a reagent-free alternative for the reduction of nitroaromatic compounds. The mechanism of reduction is highly dependent on the reaction medium, particularly the availability of protons. Studies on 2,4-dinitrotoluene (B133949) (DNT), a related compound, provide insight into these mechanisms. umn.edu

In the absence of a proton source (aprotic media), the electrochemical reduction of DNT proceeds through two distinct one-electron transfers. umn.edu The initial reduction forms a radical anion, which is basic enough to deprotonate the methyl group of an unreacted DNT molecule. umn.edu

Conversely, in the presence of a pH buffer, the reduction is a more complex process involving the transfer of eight protons and eight electrons to readily reduce DNT to 2,4-bis(N-hydroxylamino)toluene. umn.edu This comprehensive reduction occurs at a significantly less negative potential, indicating that the electron transfer is directly coupled to protonation. umn.edu Density functional theory (DFT) calculations suggest that this pathway is thermodynamically more favorable than the formation of an aminonitrotoluene intermediate. umn.edu

Comprehensive Reduction to Diaminotoluene Sulfonic Acid Derivatives

Oxidative Degradation Reactions

Advanced Oxidation Processes (AOPs) are a class of methods used for the degradation of persistent organic pollutants. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (HO•), which can mineralize complex organic molecules into simpler, less harmful substances like CO2, water, and inorganic acids.

The oxidative degradation of dinitrotoluene compounds presents significant challenges due to the presence of two strongly electron-withdrawing nitro (-NO2) groups on the aromatic ring. These groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack by common oxidizing agents. The stability of the aromatic system, enhanced by the deactivating nature of the nitro groups, contributes to the recalcitrance of dinitrotoluene isomers to chemical oxidation. Consequently, breaking down these compounds often requires harsh reaction conditions or the use of highly potent oxidizing species generated in AOPs.

To overcome the challenges of degrading nitrated aromatics, researchers have investigated various AOPs, including ozonation and photo-ozonation, particularly for dinitrotoluene (DNT) isomers found in industrial effluents. documentsdelivered.comresearchgate.net Studies on spent acid from toluene nitration processes, containing DNT isomers and 2,4,6-trinitrotoluene (B92697) (TNT), have demonstrated the efficacy of these methods. documentsdelivered.comresearchgate.net

Ozone (O3) can react directly with organic molecules, but its combination with ultraviolet (UV) irradiation (photo-ozonation) can be significantly more effective. researchgate.net The UV light facilitates the decomposition of ozone, leading to the generation of highly reactive hydroxyl radicals. Research has shown that a combination of ozone and UV radiation is effective in the degradation of dinitrotoluene and trinitrotoluene. researchgate.net One study achieved nearly complete mineralization of organic compounds in spent nitration acid through photo-ozonation. documentsdelivered.comresearchgate.net The degradation pathways for DNT isomers under these conditions can involve the formation of mononitrotoluene (MNT) and 1,3-dinitrobenzene (B52904) as intermediates. documentsdelivered.com

The Electro-Fenton process is another AOP that has been successfully applied to the degradation of DNT isomers. nih.gov This method involves the in-situ generation of hydrogen peroxide from the cathodic reduction of oxygen, which then reacts with ferrous ions to produce hydroxyl radicals. nih.gov This process has been shown to completely destroy the organic compounds in spent acid from toluene nitration. nih.gov The proposed degradation pathway involves initial denitration to form mononitrotoluene, followed by further denitration to toluene and subsequent oxidation of the methyl group. nih.gov

Table 1: Research Findings on Oxidative Degradation of Dinitrotoluene Isomers

Oxidative Method Target Compounds Key Findings Citations
Ozonation & Photo-ozonation Dinitrotoluene (DNT) isomers, 2,4,6-Trinitrotoluene (TNT) Nearly complete mineralization of organic compounds is achievable with combined UV and ozone. Oxidation pathways can lead to mononitrotoluene and dinitrobenzene intermediates. documentsdelivered.comresearchgate.net
Electro-Fenton Oxidation DNT isomers, TNT Complete destruction of organic compounds is possible. The process involves in-situ generation of hydrogen peroxide. Degradation proceeds via denitration and subsequent oxidation. nih.gov
Ultrasound-Fenton Process 2,4,6-Trinitrotoluene (TNT) Effective removal of TNT, Total Organic Carbon (TOC), and Chemical Oxygen Demand (COD) at pH 3.0. Degradation involves methyl group oxidation, decarboxylation, and ring cleavage. mdpi.com

Derivatization for Downstream Synthesis

The functional groups on 2,6-dinitrotoluene-3-sulfonic acid offer opportunities for chemical derivatization, allowing its conversion into other valuable molecules. The sulfonic acid group, in particular, is a versatile handle for synthetic transformations.

A key derivatization pathway for sulfonic acids is their conversion to sulfonyl chlorides (-SO2Cl). Sulfonyl chlorides are highly reactive electrophiles that serve as crucial intermediates in organic synthesis, most notably for the preparation of sulfonamides. nih.gov The traditional synthesis of sulfonyl chlorides involves the use of dehydrating and chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) to convert sulfonic acids. nih.gov

While specific studies on the conversion of this compound or its 4-sulfonic acid isomer to a sulfonyl chloride are not detailed in the provided results, the general principle is well-established. For instance, a hypothetical derivatization of 2,6-dinitrotoluene-4-sulfonic acid would involve its reaction with a chlorinating agent to yield 2,6-dinitrotoluene-4-sulfonyl chloride.

This resulting sulfonyl chloride can then readily react with a wide range of primary or secondary amines to form the corresponding functionalized sulfonamides. The sulfonamide linkage is a significant motif in medicinal chemistry and materials science. princeton.edu This two-step sequence—conversion of the sulfonic acid to a sulfonyl chloride followed by amination—represents a powerful strategy for leveraging dinitrotoluene sulfonic acids as building blocks for more complex molecular architectures. nih.govprinceton.edu

Environmental Chemistry and Degradation Mechanisms

Abiotic Environmental Transformation Pathways

Abiotic degradation processes, including photolysis and chemical oxidation, play a crucial role in the initial transformation of nitroaromatic compounds in the environment. These processes can alter the chemical structure of 2,6-dinitrotoluene-3-sulfonic acid, potentially leading to less toxic intermediates or compounds that are more amenable to subsequent microbial degradation.

The photolytic degradation of dinitrotoluene (DNT) isomers has been shown to be influenced by various environmental factors. For instance, the photolysis of 2,4-DNT in aqueous solutions follows pseudo-first-order kinetics. researchgate.netnih.gov The presence of substances like humic acids can act as sensitizers, accelerating the degradation process. In deionized water, the half-life of 2,4-DNT under simulated sunlight is approximately 4 hours, which decreases to about 2 hours in the presence of humic acids. nih.gov The presence of salt (NaCl) can further enhance this sensitizing effect, reducing the half-life to as little as 1 hour. nih.gov Photolysis is generally more rapid in seawater compared to groundwater or deionized water. researchgate.net

Table 1: Photolysis Half-life of 2,4-Dinitrotoluene (B133949) under Different Conditions

ConditionHalf-life (approximate)Reference
Deionized Water4 hours nih.gov
Deionized Water with Humic Acids2 hours nih.gov
Deionized Water with NaCl1 hour nih.gov

Chemical oxidation, particularly through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, is an effective method for degrading nitroaromatic compounds. dtic.mil Ozonation has been studied for the removal of 2,6-dinitrotoluene (B127279) from water. The process is most effective under neutral or weakly basic pH conditions and at temperatures between 10 and 30 °C. dss.go.th The degradation is primarily driven by hydroxyl radical oxidation, with the direct reaction between ozone and 2,6-DNT being relatively slow. dss.go.th One of the initial intermediates identified in the single ozonation of 2,6-DNT is 2,6-dinitrobenzaldehyde. dss.go.th The combination of ozone with UV radiation can lead to nearly complete mineralization of DNT isomers. researchgate.net

Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is another powerful AOP used for the oxidation of organic pollutants. wikipedia.orgnih.gov This process generates hydroxyl radicals that can rapidly and exothermically oxidize organic compounds to carbon dioxide and water. wikipedia.org While specific studies on the Fenton oxidation of this compound are scarce, the process has been shown to be effective for other nitroaromatic compounds. nih.gov The presence of the sulfonic acid group, which increases water solubility, may enhance the accessibility of the compound to the reactive species generated in the aqueous phase during chemical oxidation.

Biotransformation and Biodegradation Research

The biological transformation of nitroaromatic compounds is a key process in their environmental fate. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy, or to transform them cometabolically.

Indigenous microorganisms in soil and water have demonstrated the ability to transform dinitrotoluene isomers. Under anaerobic conditions, the primary transformation pathway for DNTs involves the sequential reduction of the nitro groups to amino groups, leading to the formation of aminonitrotoluenes and subsequently diaminotoluenes. cortecvci.comiwaponline.com For instance, in anaerobic soil slurries, 2,4,6-trinitrotoluene (B92697) (TNT) is rapidly transformed into aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes (DANTs). cortecvci.com Similarly, anaerobic degradation of TNT in a fluidized bed reactor resulted in the formation of 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, 2,4-diamino-6-nitrotoluene, and 2,6-diamino-4-nitrotoluene. iwaponline.com

Under aerobic conditions, some bacteria can mineralize DNTs. For example, Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 can grow on 2,6-DNT as the sole source of carbon and nitrogen. nih.govnih.govdtic.milasm.org The initial step in this aerobic pathway is a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol with the release of nitrite. nih.govnih.govdtic.milasm.org This intermediate is then further degraded through ring cleavage. nih.gov

Table 2: Key Microbial Transformation Products of Dinitrotoluene Isomers

Parent CompoundConditionKey IntermediatesReference
2,6-DinitrotolueneAerobic3-Methyl-4-nitrocatechol nih.govnih.gov
2,4,6-TrinitrotolueneAnaerobicAminodinitrotoluenes, Diaminonitrotoluenes cortecvci.comiwaponline.com

The complete degradation of DNT isomers to carbon dioxide, known as mineralization, has been demonstrated in several studies. In soil slurries, the addition of specific DNT-degrading bacteria can significantly enhance the mineralization of both 2,4-DNT and 2,6-DNT. osti.gov In one study, over 99% of the initial DNT in historically contaminated soil was removed, with a significant portion being mineralized to ¹⁴CO₂. osti.gov The degradation of 2,4-DNT is generally faster than that of 2,6-DNT. oecd.org

Microbial Degradation Pathways

Efficacy of sequential anaerobic/aerobic biodegradation systems

The complete mineralization of sulfonated aromatic compounds, including dinitrotoluene sulfonates, often requires a multi-step process involving both anaerobic and aerobic conditions. wur.nl A sequential anaerobic-aerobic treatment system is a recognized strategy for the degradation of complex organic molecules like sulfonated azo dyes, which share structural similarities with dinitrotoluene sulfonates. nih.govwur.nl

The initial step in this process is an anaerobic phase, where the compound undergoes reduction. wur.nl For azo dyes, this involves the reductive cleavage of the azo group (-N=N-), resulting in the formation of aromatic amines. wur.nl This decolorization step is crucial as the original compounds are often resistant to aerobic breakdown. wur.nl Following the anaerobic stage, the resulting intermediate products, such as aromatic amines, are subjected to an aerobic environment. nih.gov In this second phase, aerobic bacteria can mineralize the amines, breaking them down completely. nih.gov

However, the efficacy of this sequential system can be influenced by the specific structure of the breakdown products. The degradation of sulfonated aromatic amines, which are products of sulfonated azo dyes, can be challenging. wur.nl While some aminobenzenesulfonic acids can be mineralized aerobically, others may prove resistant. wur.nlwur.nl In some cases, successful degradation of these sulfonated amines requires the introduction, or bioaugmentation, of specialized microbial cultures that are specifically adapted to break them down. wur.nlwur.nl For example, the complete mineralization of the azo dye Mordant Yellow 10 in a sequential bioreactor was only achieved after its breakdown products, 5-aminosalicylic acid and 4-aminobenzenesulfonic acid, were degraded in the aerobic stage, with the latter requiring bioaugmentation with a specific enrichment culture. wur.nlwur.nl

Phytoremediation Mechanisms and Plant Metabolism

Phytoremediation presents a promising, cost-effective approach for the cleanup of soils contaminated with nitroaromatic compounds. researchgate.net Plants, such as switchgrass, reed, and alfalfa, have demonstrated the ability to take up and detoxify dinitrotoluene sulfonates (DNTS). researchgate.netresearchgate.net

Research on switchgrass has elucidated a specific metabolic pathway for the detoxification of 2,4-dinitrotoluene-3-sulfonate, a major component of TNT red water. researchgate.netresearchgate.net This pathway involves a two-step process analogous to Phase I and Phase II metabolism of xenobiotics in animals.

First, the plant absorbs the contaminant, and an initial oxidation reaction occurs on the methyl group of the molecule. researchgate.net This results in the formation of a hydroxylated product, 1-hydroxymethyl-2,4-dinitrobenzene sulfonic acid (HMDNBS). researchgate.netresearchgate.net This initial step activates the compound for further processing.

The second step is glycosylation, a common detoxification mechanism in plants. researchgate.net The hydroxylated intermediate, HMDNBS, is conjugated with a sugar molecule, typically glucose, to form HMDNBS O-glucoside. researchgate.net This reaction is catalyzed by a specific enzyme from the UDP-glycosyltransferase family, identified as PvUGT96C10 in switchgrass. researchgate.net This glycosylated conjugate is more water-soluble and less toxic. It can then be compartmentalized into the vacuole or incorporated into the cell wall, effectively sequestering the contaminant. researchgate.net Studies have shown that overexpressing the PvUGT96C10 gene in switchgrass significantly enhances the plant's ability to remove 2,4-DNT-3-sulfonate from its environment. researchgate.net

Table 1: Metabolic Pathway of 2,4-DNT-3-Sulfonate in Switchgrass

StepTransformationKey ProductEnzyme FamilyResult
Initial Uptake & Oxidation The plant absorbs 2,4-DNT-3-sulfonate, and an oxidation reaction occurs on the methyl group. researchgate.net1-hydroxymethyl-2,4-dinitrobenzene sulfonic acid (HMDNBS) researchgate.netNot specifiedActivation of the parent compound. researchgate.net
Glycosylation The hydroxylated intermediate (HMDNBS) is conjugated with a glucose molecule. researchgate.netHMDNBS O-glucoside researchgate.netUDP-glycosyltransferase (e.g., PvUGT96C10) researchgate.netDetoxification and sequestration into vacuole or cell wall. researchgate.net

Environmental Distribution and Mobility Studies

Adsorption and leaching behavior in soil and sediment matrices

The interaction of dinitrotoluene sulfonates with soil and sediment is a critical factor governing their environmental fate and mobility. Generally, dinitrotoluenes have a relatively low tendency to adsorb (sorb) to soil or sediment particles. epa.gov This weak sorption, combined with their water solubility, increases the likelihood of leaching from the soil surface into groundwater. cdc.gov

However, the extent of adsorption and leaching is highly dependent on the specific properties of the soil. nih.gov Key factors include:

Soil Organic Matter (SOM): The retention of dinitrotoluenes in soil is strongly linked to the content and chemical nature of the soil's organic matter. epa.govepa.gov Studies on 2,4-DNT have shown a strong positive correlation between sorption and the aliphatic and carbonyl carbon content of the SOM. nih.gov

Soil Texture and Mineralogy: In a study of a contaminated site, dinitrotoluene sulfonates were found to accumulate primarily in a deeper soil layer (6.0-8.0 meters), indicating that vertical migration and adsorption are influenced by the soil strata. nih.gov The type of clay minerals and the presence of metal cations can also play a role; for instance, saturating soil with potassium (K+) ions was found to significantly increase the sorption of the related compound TNT. nih.gov

Soil pH: As sulfonated compounds are acidic, soil pH can influence their mobility. For other weak acid herbicides, increased soil pH leads to a greater number of molecules in a dissociated, negatively charged state, which can increase their mobility and leaching potential. scielo.br

This interplay of factors means that the migration of dinitrotoluene sulfonates in soil can be highly variable in both time and space. nih.gov

Table 2: Factors Influencing Soil Adsorption and Leaching of Dinitrotoluene Sulfonates

FactorInfluence on AdsorptionInfluence on LeachingResearch Finding
Soil Organic Matter (SOM) Increases adsorption epa.govepa.govDecreases leachingSorption of 2,4-DNT correlates positively with aliphatic and carbonyl content of SOM. nih.gov
Soil Particle Size/Texture Can increase adsorptionCan decrease leachingDNTs were found to be mainly adsorbed in a deep soil layer (6.0-8.0 m) at one site. nih.gov
Exchangeable Cations Variable; K+ ions increased TNT sorption nih.govVariable; K+ saturation decreased desorption nih.govThe effect of K+ saturation on increasing sorption was more pronounced in organic-matter-poor sandy loam. nih.gov
High Water Solubility Decreases adsorptionIncreases leachingWater flow is the main driver for the horizontal transport of DNTs at contaminated sites. nih.gov

Advanced Analytical Chemistry for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 2,6-dinitrotoluene-3-sulfonic acid, with its distinct chemical properties, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility is enhanced by a range of detectors that offer varying degrees of selectivity and sensitivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach for the quantification of nitroaromatic compounds. s4science.at The aromatic ring and the nitro groups in this compound are strong chromophores, absorbing UV radiation at specific wavelengths. This property allows for sensitive detection and quantification. For instance, EPA Method 8330 utilizes HPLC with UV detection for the analysis of various explosives and related compounds, including dinitrotoluenes. s4science.at The separation is typically achieved using a reversed-phase C18 column with a mobile phase consisting of a methanol/water mixture. s4science.at Detection is often set around 220 nm to 254 nm to maximize the response for a broad range of nitroaromatic compounds. s4science.atdtic.mil

Electrochemical Detection (ED): Electrochemical detectors offer high sensitivity and selectivity for compounds that can be oxidized or reduced. The nitro groups in this compound are electrochemically active, making ED a viable detection method. HPLC with electrochemical detection (HPLC-ED) has been successfully applied to the analysis of various organic compounds, including those with hydroxyl and nitro functional groups. mdpi.commdpi.com The detector measures the current generated by the oxidation or reduction of the analyte at a specific electrode potential, which can minimize interferences from the sample matrix. mdpi.com This technique can provide lower detection limits compared to UV detection for certain analytes. mdpi.com

Table 1: HPLC Methods for Nitroaromatic Compound Analysis

TechniqueStationary PhaseMobile PhaseDetection MethodTypical Analytes
Reversed-Phase HPLCC18Methanol/WaterUV (220-254 nm)Dinitrotoluenes, Trinitrotoluene
Reversed-Phase HPLCC18Buffer/Organic SolventElectrochemical (Oxidative/Reductive)Phenolic compounds, Nitroaromatics

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov However, its application to nitroaromatic compounds like this compound is fraught with challenges, primarily due to the thermal lability of the nitro groups. nih.govsi.edu

The high temperatures required in the GC inlet and column can cause the degradation of nitroaromatic compounds, leading to inaccurate quantification and the formation of interfering byproducts. nih.govsi.edu To mitigate this, specialized injection techniques such as programmable temperature vaporization (PTV) inlets are employed. nih.gov PTV inlets allow for a controlled temperature ramp, minimizing the thermal stress on the analyte. nih.gov

Despite these challenges, GC coupled with sensitive detectors like the electron capture detector (ECD) or a mass spectrometer (MS) is widely used for the analysis of dinitrotoluene isomers. dtic.milnih.gov The sulfonic acid group in this compound significantly reduces its volatility, making direct GC analysis difficult without derivatization to a more volatile form. Pyrolysis-GC/MS is another approach where the compound is intentionally decomposed at a high temperature, and the resulting characteristic fragments are analyzed to identify the parent molecule. researchgate.net

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of this compound. nih.govjfda-online.com These techniques are simple, cost-effective, and can be used for screening a large number of samples simultaneously.

In TLC/HPTLC, the separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. A suitable mobile phase is chosen to separate the components of a mixture based on their differential partitioning between the stationary and mobile phases. For a polar and acidic compound like this compound, a polar mobile phase system would be required. The separated spots can be visualized under UV light or by spraying with a suitable chromogenic reagent. mdpi.com

HPTLC offers significant improvements in resolution, sensitivity, and reproducibility over conventional TLC. nih.govnih.gov It allows for accurate quantification of the separated compounds by densitometry. Validated HPTLC methods have been developed for the quantification of various organic acids and other compounds in complex matrices. jfda-online.com

Spectroscopic Identification and Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. They rely on the interaction of electromagnetic radiation with the analyte molecule.

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The presence of the dinitrotoluene structure in this compound results in characteristic UV absorption maxima. This property can be exploited for its direct quantification in simple solutions. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. While simple and rapid, UV-Visible spectrophotometry can be prone to interferences from other absorbing species in complex samples, often necessitating a prior separation step like HPLC. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. When coupled with a chromatographic separation technique like GC or LC, it becomes a highly selective and sensitive tool for the identification and quantification of trace amounts of substances in complex mixtures. dtic.milnih.gov

GC/MS: As mentioned earlier, GC/MS is a common method for the analysis of volatile and semi-volatile nitroaromatic compounds. dtic.milnih.gov For this compound, derivatization would likely be necessary to increase its volatility for GC analysis. The mass spectrometer would then provide a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for the derivatized compound, allowing for its unambiguous identification.

LC/MS: The coupling of HPLC with mass spectrometry (LC/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov The analyte is separated by HPLC and then introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC/MS that allows for the analysis of intact molecular ions, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be further employed for structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov This technique provides a high degree of certainty in the identification of the compound, even at very low concentrations.

Table 2: Spectroscopic Methods for Nitroaromatic Sulfonic Acid Analysis

TechniqueInformation ObtainedKey AdvantagesConsiderations
UV-Visible SpectrophotometryQuantitative analysisSimple, rapid, cost-effectiveProne to interferences in complex matrices
GC/MSStructural elucidation, quantificationHigh sensitivity and selectivityRequires derivatization for non-volatile compounds, potential for thermal degradation
LC/MSMolecular weight, structural elucidation, quantificationApplicable to non-volatile and thermally labile compounds, high sensitivity and selectivityMore complex and expensive instrumentation

Fourier Transform Infrared (FTIR) Spectroscopy for structural characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of this compound. The FTIR spectrum provides a molecular fingerprint, revealing the presence of key functional groups. For the related compound 2,6-dinitrotoluene (B127279), characteristic absorption peaks are observed that can be extrapolated to its sulfonic acid derivative. The presence of nitro groups (-NO2) is typically identified by strong asymmetric and symmetric stretching vibrations. The sulfonic acid group (-SO3H) would be expected to show characteristic peaks for S=O and S-O stretching, as well as O-H stretching. For instance, in sulfonated carbons, the -SO3H group is indicated by peaks around 1190 and 1130 cm⁻¹ (asymmetric stretching of O=S=O), 1040 cm⁻¹ (symmetric stretching of O=S=O), and 680 cm⁻¹ (C-S stretching). researchgate.net The aromatic ring structure and the methyl group also contribute to the unique spectral signature of the molecule.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretching~1530-1560
Nitro (-NO₂)Symmetric Stretching~1345-1365
Sulfonic Acid (-SO₃H)O=S=O Asymmetric Stretching~1190-1130
Sulfonic Acid (-SO₃H)O=S=O Symmetric Stretching~1040
Sulfonic Acid (-SO₃H)C-S Stretching~680
Aromatic C-HStretching~3000-3100
Methyl C-HStretching~2850-2960
O-H (from -SO₃H)StretchingBroad, ~3200-3600

Note: The exact wavenumbers can vary depending on the molecular environment and sample state.

X-ray Photoelectron Spectroscopy (XPS) for surface and elemental analysis in reduction studies

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is particularly valuable for studying its reduction, a process that can alter the chemical nature of the nitrogen and sulfur-containing functional groups.

During reduction studies, the high-resolution spectra of the N 1s and S 2p regions are of primary interest. The binding energy of the N 1s peak can differentiate between the nitro group (-NO₂) and its reduced forms, such as nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH₂) groups. Similarly, the S 2p spectrum can confirm the presence and oxidation state of the sulfonic acid group. The presence of the -SO₃H group is typically confirmed by an S 2p peak at a binding energy of approximately 167 eV. researchgate.net

XPS has been effectively used to study the interaction of various compounds on mineral surfaces, for example, the deposition of platinum on sulfide (B99878) minerals, where it identified the chemical states of the deposited elements. mdpi.com A similar approach can be applied to monitor the transformation of this compound on different substrates or during electrochemical processes.

Table 2: Expected XPS Binding Energies for this compound and its Reduction Products

ElementFunctional GroupExpected Binding Energy (eV)
N 1sNitro (-NO₂)~406
N 1sAmino (-NH₂)~399
S 2pSulfonic Acid (-SO₃H)~167-169
C 1sAromatic/Aliphatic~284-286
O 1sNitro/Sulfonic Acid~532-534

Note: Binding energies can be influenced by the chemical environment and instrumental calibration.

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and often portable means for the detection of nitroaromatic compounds, including dinitrotoluenes. These techniques are typically based on the electrochemical reduction of the nitro groups. Cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly employed to study the redox behavior of these compounds. For instance, the electrochemical reduction of 2,4-dinitrotoluene (B133949) (DNT) has been shown to occur in two distinct electron transfer steps in aprotic media. umn.edu The addition of an acidic species can cause these reduction waves to merge into a single, multi-electron transfer process. umn.edu

The development of novel electrode materials has been a key area of research to enhance the sensitivity and selectivity of detection. Boron-doped diamond/graphene nanowall electrodes have been successfully used for the electrochemical detection of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4,6-trinitroanisole (TNA), demonstrating the potential for detecting a range of nitroaromatic explosives. bohrium.comnih.gov These electrodes offer a wide electrochemical potential window and low background currents, which are advantageous for sensing applications. bohrium.com The detection limits for TNT have been reported to be as low as 73 ppb using such advanced electrode materials. bohrium.comnih.gov

Furthermore, the use of ionic liquids in electrochemical sensors can preconcentrate the analyte at the electrode surface, thereby enhancing the detection signal. scispace.com This approach has been demonstrated for TNT detection using a disposable thin-film electrode modified with a gel-polymer electrolyte containing a hydrophobic room temperature ionic liquid. scispace.com

Development of Novel Chemical Sensing Platforms (e.g., fluorescent probes for nitroaromatic compounds)

The development of novel chemical sensing platforms, particularly those based on fluorescence, has emerged as a highly sensitive and selective approach for detecting nitroaromatic compounds. These sensors often rely on fluorescence quenching, where the presence of the nitroaromatic analyte decreases the fluorescence intensity of a probe molecule.

A variety of fluorescent materials have been investigated for this purpose, including conjugated polymers, quantum dots, and small molecules. researching.cnacs.orgacs.org For example, pyrene-containing water-soluble probes have been shown to form highly fluorescent micelle-like aggregates that are effectively quenched by trace amounts of TNT and 2,4-DNT, with detection limits as low as 182 ppb. nih.gov These probes can be incorporated into test strips for the rapid, visual detection of nitroaromatics in water. nih.gov

Diketopyrrolopyrrole (DPP)-based fluorescent probes have also demonstrated efficient fluorescence quenching in the presence of nitroaromatics like TNT and DNT. acs.org The design of these probes can be tuned to optimize their photophysical properties and enhance their sensitivity and selectivity. The mechanism of quenching is often attributed to photoinduced electron transfer (PET) from the excited fluorescent probe to the electron-deficient nitroaromatic compound.

Biosensors represent another innovative platform for the detection of dinitrotoluene vapors. A portable biosensor has been developed using a recombinant E. coli reporter strain that produces luciferase in the presence of 2,4-DNT. nih.gov The resulting bioluminescence can be measured by a photodiode, providing a quantifiable signal. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic nature and reactivity of organic molecules. For a complex molecule like 2,6-dinitrotoluene-3-sulfonic acid, DFT can provide a detailed picture of its molecular orbitals and how it is likely to interact with other chemical species.

The electronic structure of this compound is heavily influenced by the presence of two electron-withdrawing nitro (-NO₂) groups and a strongly acidic sulfonic acid (-SO₃H) group on the toluene (B28343) ring. DFT calculations would be instrumental in quantifying the effects of these substituents on the aromatic system.

Key parameters that can be predicted include:

Electron Density Distribution: Calculations would likely show a significant polarization of electron density away from the aromatic ring towards the nitro and sulfonic acid groups. This creates an electron-deficient (electrophilic) character for the aromatic ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the LUMO is expected to have a low energy level, indicating a high susceptibility to nucleophilic attack. The energy of the LUMO is a key descriptor in studies of nitroaromatic toxicity, where lower ELUMO values are often correlated with higher mutagenicity due to their role in nitroreduction. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron-rich and electron-poor regions of the molecule. The areas around the oxygen atoms of the nitro and sulfonic acid groups would be highly negative (red), while the aromatic ring and the acidic proton would be positive (blue), highlighting sites for electrophilic and nucleophilic interactions, respectively.

Reactivity Descriptors: Chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

Computational modeling is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. For this compound, several transformations could be investigated.

The synthesis of this compound itself involves the nitration and sulfonation of toluene. vulcanchem.com Computational studies on the nitration of toluene and nitrotoluene using mixed acids (HNO₃/H₂SO₄) have been performed to understand the reaction pathways and isomer distribution. diva-portal.orgresearchgate.net These studies often explore the mechanism of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) or a related active species attacks the aromatic ring. masterorganicchemistry.com The presence of a methyl group directs nitration primarily to the ortho and para positions, leading to isomers like 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279). nih.govresearchgate.netnih.gov Subsequent sulfonation would also be directed by the existing substituents.

Furthermore, computational models can predict the energetic feasibility of degradation pathways. For instance, the alkaline hydrolysis of related nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) has been studied computationally to elucidate reaction mechanisms, which can involve the formation of Meisenheimer complexes or proton abstraction. acs.org Similar studies on this compound could predict its stability and degradation products in various environments.

Molecular Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. nih.gov

The sulfonic acid group and the nitro groups can rotate around their single bonds connected to the aromatic ring. MD simulations could explore the preferred rotational orientations (conformers) of these groups and the energy barriers between them. This is particularly relevant in understanding how the molecule might interact with biological macromolecules or environmental surfaces.

Solvation effects are critical for understanding the behavior of this highly polar and water-soluble molecule. vulcanchem.com MD simulations can model the explicit interactions between this compound and surrounding water molecules. This would reveal the structure of the hydration shell and provide a more accurate picture of the molecule's properties in an aqueous environment, which is crucial for predicting its environmental fate and transport.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Nitroaromatics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemicals based on their molecular structures. mdpi.com Numerous QSAR/QSPR studies have been conducted on nitroaromatic compounds to predict endpoints such as toxicity, mutagenicity, and impact sensitivity. mdpi.comresearchgate.netnih.govnih.gov

These models typically use a set of calculated molecular descriptors to build a mathematical relationship with an experimentally determined property. While specific models for this compound are not documented, the extensive research on other nitroaromatics provides a strong foundation for predicting its characteristics.

Table 1: Common Descriptors and Findings from QSAR/QSPR Studies of Nitroaromatics

Property/Activity Key Molecular Descriptors General Findings and Model Performance References
Toxicity (e.g., to Tetrahymena pyriformis) LogP (hydrophobicity), Molar Refractivity, Electrotopological Indices, Quantum-Chemical Parameters (e.g., ELUMO)Toxicity is often linked to hydrophobicity and electrophilic reactivity. Models can achieve high predictive accuracy (e.g., Q² up to 0.81). nih.gov nih.gov
Mutagenicity Hydrophobicity, ELUMOMutagenicity is associated with the ease of nitroreduction (lower ELUMO) and the ability to penetrate cell membranes (hydrophobicity). Joint 2D/3D-QSAR models show good performance (R² = 0.835). mdpi.com mdpi.com
Acute Toxicity (e.g., LD₅₀ in rats) A wide range of descriptors (e.g., 4885 initial descriptors), including constitutional, topological, and quantum-chemical ones.Ensemble models combining different machine learning approaches (e.g., Support Vector Regression) can yield robust and highly predictive models (R² up to 0.95 for the test set). nih.gov nih.gov
Impact Sensitivity Quantum-chemically calculated descriptors, including bond dissociation energies.QSPR models can accurately predict the impact sensitivity of nitro compounds, which is crucial for safety assessment. Models are validated using internal and external validation sets. researchgate.net researchgate.net

These studies demonstrate that the properties of nitroaromatic compounds can be effectively modeled using computational descriptors. For this compound, its high polarity due to the sulfonic acid group would significantly influence descriptors like LogP, while the nitro groups would dominate its electronic properties like ELUMO. Therefore, its profile in these predictive models would be distinct from non-sulfonated analogues like 2,6-dinitrotoluene.

Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in Fine Chemical Synthesis

2,6-Dinitrotoluene-3-sulfonic acid is a significant intermediate in the synthesis of various fine chemicals. Its reactivity, stemming from the presence of nitro and sulfonic acid groups on the toluene (B28343) ring, allows for its conversion into a range of substituted aromatic compounds.

The nitro groups of this compound can be selectively or fully reduced to form amino groups, leading to the synthesis of valuable aromatic amines and diamines. The reduction of dinitrotoluenes is a well-established industrial process, primarily for the production of toluene diamines (TDA), which are precursors to toluene diisocyanate (TDI) and polyurethanes. nih.govgoogle.com While the bulk of industrial production focuses on 2,4- and 2,6-dinitrotoluene (B127279) mixtures, the underlying chemical principle of nitro group reduction is directly applicable to the sulfonic acid derivative. nih.gov

The reduction process can be controlled to yield either monoamino or diamino products. For instance, partial reduction would yield aminonitrotoluene sulfonic acids, while complete reduction would result in diaminotoluene sulfonic acid. These reduction reactions are typically carried out using methods such as catalytic hydrogenation or by using reducing agents like iron or zinc in an acidic medium. The resulting aminated sulfonic acids are important intermediates, particularly in the dye industry.

Dinitrotoluenes, including the 2,6-isomer, are utilized in the synthesis of toluidines and various dyes. nih.govdelaware.gov The sulfonic acid group in this compound enhances the water solubility of any subsequent dye molecules, a crucial property for their application in textile dyeing. The amino derivatives obtained from the reduction of this compound can serve as diazo components or coupling components in the formation of azo dyes. The presence of the sulfonic acid group acts as a directing group during these syntheses and imparts desirable characteristics to the final dye product. vulcanchem.com

Research on its role in the synthesis of specialized polymers.

While the primary use of dinitrotoluenes in the polymer industry is the production of toluene diisocyanates for polyurethanes, research has explored the incorporation of sulfonic acid groups into polymers to modify their properties. nih.govgoogle.com The use of sulfonating agents is a known method for creating specialty resins. vulcanchem.com For example, the introduction of sulfonic acid groups can enhance the thermal stability, conductivity, and ion-exchange capabilities of polymers. Research into the synthesis of polypyrrole nanoparticles has utilized para-toluene sulfonic acid as a dopant, indicating the relevance of sulfonic acid-containing aromatic compounds in developing conductive polymers. researchgate.net Although direct research specifically incorporating this compound into specialized polymers is not widely documented in the provided results, its structural motifs are relevant to this area of materials science.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂O₇S
Molecular Weight 262.2 g/mol
CAS Number 226711-10-0
IUPAC Name 3-methyl-2,6-dinitrobenzenesulfonic acid
Predicted Density 1.723 ± 0.06 g/cm³
Predicted pKa -2.15 ± 0.50
Predicted Water Solubility >100 g/L at 25°C
Source: vulcanchem.comsynchem.denih.gov

Environmental Remediation and Waste Management Research

Development of Treatment Technologies for Contaminated Matrices

The unique chemical stability of dinitrotoluene sulfonates (DNTS), including 2,6-dinitrotoluene-3-sulfonic acid, makes them resistant to conventional wastewater treatment methods. Consequently, research has focused on innovative and robust technologies capable of degrading or detoxifying these persistent pollutants in various environmental matrices.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants. researchgate.net These processes have been extensively investigated for the treatment of wastewater containing nitroaromatic compounds due to their potential for complete degradation.

Research has shown that combinations of different AOPs are particularly effective for treating complex industrial effluents like TNT red water, which contains a mixture of dinitrotoluene sulfonates and other nitroaromatics. nih.gov For instance, a combination of Fenton, titanium dioxide (TiO2) photocatalysis, ozone (O3), and ultraviolet (UV) light (Fenton/TiO₂/O₃/UV) has demonstrated significant efficacy. In one study, this combined process achieved over 99% removal of chemical oxygen demand (COD), α-TNT, 2,4-DNT, 2,6-DNT, 2,4-DNT-3-SO₃Na, and 2,4-DNT-5-SO₃Na after 30 hours of treatment under optimized conditions. nih.gov

The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, has been a cornerstone of AOP research for these contaminants. jes.or.jp Studies have compared the efficacy of standard Fenton oxidation, photo-Fenton (Fenton with UV light), and Fenton with a TiO₂ photocatalyst. The reaction rate for decolorizing TNT red water was found to follow the order: Fenton with TiO₂ photocatalyst > photo-Fenton > standard Fenton. jes.or.jp These processes effectively mineralize the organic nitrogen from the nitro groups into nitrate (B79036) and ammonium (B1175870) ions. jes.or.jp

Table 1: Efficacy of Combined AOPs on TNT Red Water Contaminants

Compound Initial Concentration Final Concentration Removal Efficiency (%) Treatment Time (h)
COD High Very Low >99 30
α-TNT High Very Low >99 30
2,4-DNT High Very Low >99 30
2,6-DNT High Very Low >99 30
2,4-DNT-3-SO₃Na High Very Low >99 30
2,4-DNT-5-SO₃Na High Very Low >99 30

Data derived from a study on Fenton/TiO₂/O₃/UV treatment of undiluted red wastewater. nih.gov

The mechanism of degradation in Fenton-based processes involves the non-selective attack of hydroxyl radicals on the nitroaromatic compounds, leading to the formation of various intermediates such as 1,3,5-trinitrobenzene, 2,4-dinitrotoluene (B133949), and nitrobenzene, which are subsequently mineralized to carbon dioxide, water, and nitrate ions. researchgate.net

Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up sites contaminated with dinitrotoluene sulfonates. This strategy utilizes the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances.

Research has identified microbial consortia with a significant capacity for degrading DNTS in contaminated soil. researchgate.net Batch experiments have demonstrated that under optimal conditions, complete removal of 2,4-DNT-3-SO₃⁻ and 2,4-DNT-5-SO₃⁻ can be achieved. For an initial soil concentration of 500 mg/kg of each compound, 100% removal was observed after 25 and 13 days, respectively. researchgate.net The optimal conditions for this microbial reduction were found to be a water-to-soil ratio of 2:5, a microorganism dosage of 1% (w/w), and a temperature of 35°C. researchgate.net High-throughput sequencing has revealed that bacteria from the genera Bacillus, Pseudomonas, and Simiduia are key players in the biodegradation of these sulfonated compounds in soil. researchgate.net

The biodegradation pathway often involves the reduction of the nitro groups to amino groups. For example, in anaerobic systems, 2,4-dinitrotoluene is often reduced to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene. nih.gov Some bacterial strains, such as Burkholderia cepacia and Hydrogenophaga palleronii, are capable of mineralizing 2,6-dinitrotoluene (B127279) by using it as a sole source of carbon and nitrogen. nih.gov The initial step in the aerobic degradation of 2,6-DNT by these strains is a dioxygenation reaction that forms 3-methyl-4-nitrocatechol and releases nitrite. nih.gov

Table 2: Optimal Conditions for Bioremediation of DNTS in Soil

Parameter Optimal Value
Water/Soil Ratio 2:5
Microorganism Dosage (w/w) 1%
Temperature 35°C
Initial 2,4-DNT-3-SO₃⁻ Conc. (mg/kg) 500
Time for 100% Removal of 2,4-DNT-3-SO₃⁻ 25 days
Initial 2,4-DNT-5-SO₃⁻ Conc. (mg/kg) 500
Time for 100% Removal of 2,4-DNT-5-SO₃⁻ 13 days

Based on batch biodegradation tests of TNT red water-contaminated soil. researchgate.net

The use of nanoscale zerovalent iron (NZVI) has emerged as a highly effective technology for the reductive transformation of nitroaromatic compounds. nih.govresearchgate.net NZVI particles possess a large surface area and high reactivity, making them powerful reducing agents for a variety of environmental contaminants. researchgate.net

Studies have specifically investigated the use of NZVI for the treatment of dinitrotoluene sulfonates present in TNT red water. The research demonstrates that NZVI can efficiently convert DNTS into the corresponding diaminotoluene sulfonates under near-neutral pH conditions. This transformation represents a significant detoxification step, as the resulting amino compounds are generally more biodegradable and less toxic.

The reduction of DNTS by NZVI follows pseudo-first-order kinetics. In a study treating actual TNT red water, the observed rate constants for the transformation of 2,4-DNT-3-sulfonate (at an initial concentration of 2,220 mg/L) and 2,4-DNT-5-sulfonate (at an initial concentration of 3,270 mg/L) were 0.11 min⁻¹ and 0.30 min⁻¹, respectively. This rapid reduction resulted in the conversion of over 99% of the DNTS within one hour of processing at room temperature and a pH of 6.3.

Table 3: Kinetic Data for DNTS Reduction by NZVI

Compound Initial Concentration (mg/L) Pseudo-first-order rate constant (k_obs, min⁻¹) % Removal (1 hour)
2,4-DNT-3-sulfonate 2,220 0.11 >99
2,4-DNT-5-sulfonate 3,270 0.30 >99

Reaction conditions: Room temperature, pH 6.3.

The effectiveness of NZVI is attributed to its ability to act as an electron donor, reducing the nitro groups (-NO₂) of the dinitrotoluene sulfonate molecules to amino groups (-NH₂). This process not only detoxifies the wastewater but may also facilitate the recovery of valuable diaminotoluene compounds.

Characterization and Mitigation Strategies for Industrial Waste Streams

Effective management of waste from TNT manufacturing requires a thorough understanding of the waste stream's composition and the development of targeted mitigation strategies. The primary waste stream of concern is "red water."

TNT red water is a highly colored, alkaline, and toxic wastewater generated during the purification of crude TNT. dtic.mil This process, known as "selliting," uses a sodium sulfite (B76179) solution to wash the crude TNT, removing unwanted asymmetrical isomers like 2,4-dinitrotoluene and 2,6-dinitrotoluene by converting them into water-soluble sulfonated salts. dtic.mil

The composition of red water is complex and variable but is primarily characterized by high concentrations of inorganic salts and a mixture of sulfonated nitroaromatics. wikipedia.org The principal components include sodium sulfate, sodium sulfite, sodium nitrite, and the sodium salts of dinitrotoluene sulfonic acids (e.g., 2,4-dinitrotoluene-3-sulfonate and 2,4-dinitrotoluene-5-sulfonate). jes.or.jpwikipedia.org Other organic compounds, such as isomers of trinitrotoluene and their degradation products, are also present. The deep red color is thought to result from the formation of Meisenheimer complexes and other complex organic structures. dtic.mil

Table 4: Typical Composition of TNT Red Water

Component Group Specific Compounds/Parameters Typical Concentration Range
Dinitrotoluene Sulfonates 2,4-Dinitrotoluene-3-sulfonate 2,220 - 12,000 mg/L
2,4-Dinitrotoluene-5-sulfonate 3,270 - 27,000 mg/L
Inorganic Salts Sodium Sulfate High
Sodium Sulfite High
Sodium Nitrite High
Other Nitroaromatics Trinitrotoluene (TNT) isomers Variable
Dinitrotoluene (DNT) isomers Variable
Bulk Parameters Total Dissolved Solids ~15 - 28.4% (by weight)
Chemical Oxygen Demand (COD) High

Concentrations can vary significantly based on the specific manufacturing process. dtic.mil

The primary challenges in treating TNT red water are its high chemical oxygen demand (COD), intense color, high salinity, and the recalcitrant nature of the organic pollutants. researchgate.netdtic.mil The high concentration of dissolved solids can inhibit biological treatment processes, while the stability of the nitroaromatic sulfonates makes them resistant to conventional oxidation. Therefore, the mitigation strategies discussed previously, such as combined AOPs and NZVI reduction, are being researched as essential pretreatment or complete treatment steps to address the unique challenges posed by this industrial waste stream. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dinitrotoluene-3-sulfonic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nitration and sulfonation of toluene derivatives. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities and confirm structural integrity via Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., nitro and sulfonic acid moieties) . Calibrate instruments using certified reference materials (CRMs) to ensure accuracy, as outlined in analytical protocols for sulfonic acids .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving aromatic proton environments and substituent positions. Pair with Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For sulfonic acid group identification, use FTIR to detect symmetric/asymmetric S=O stretching vibrations (~1030–1250 cm⁻¹) .

Q. How should experimental conditions be optimized to prevent degradation during storage of sulfonic acid compounds?

  • Methodological Answer : Store the compound in airtight, amber-glass containers under inert gas (e.g., nitrogen) to minimize oxidation. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity) and track degradation products using HPLC-MS. Adjust pH to neutral conditions if solubility permits, as acidic/basic environments may accelerate hydrolysis .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : Employ Density Functional Theory (DFT) simulations to calculate electron density maps and solvation energies. Compare predicted reaction pathways (e.g., nucleophilic aromatic substitution) with experimental kinetic data in polar aprotic (e.g., DMSO) vs. protic (e.g., water) solvents. Validate models using in situ Raman spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported thermodynamic stability data of sulfonic acid derivatives?

  • Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., measurement techniques, sample preparation). Perform Differential Scanning Calorimetry (DSC) under standardized conditions to reassess decomposition temperatures. Cross-reference with thermogravimetric analysis (TGA) to distinguish between desorption and chemical degradation .

Q. How can advanced mass spectrometry techniques elucidate degradation pathways under varying pH?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to identify degradation products. For pH-dependent studies, employ controlled-batch experiments at pH 2–12 and monitor intermediates via high-resolution MS (HRMS). Compare fragmentation patterns with synthetic standards to confirm structures .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., divergent stability reports), apply systematic error analysis (e.g., instrumental calibration drift, batch variability) and replicate studies using orthogonal methods (e.g., NMR vs. X-ray crystallography) .
  • Experimental Design : For toxicity or environmental impact studies, follow EPA DSSTox guidelines for assay standardization, including positive/negative controls and CRMs .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dinitrotoluene-3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dinitrotoluene-3-sulfonic acid

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